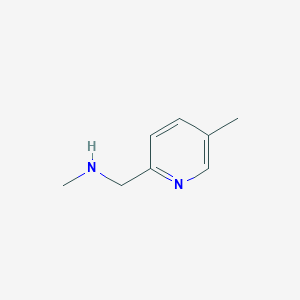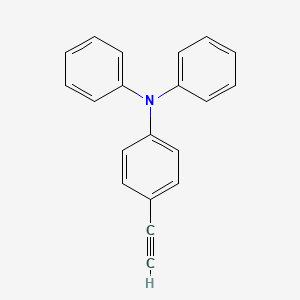![molecular formula C11H15ClN2 B1369727 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine CAS No. 61695-07-6](/img/structure/B1369727.png)
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H15ClN2 . Its molecular weight is 210.70 g/mol . It belongs to the class of organic compounds known as 4-benzylpiperidines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2.2ClH/c12-10-3-1-9 (2-4-10)7-14-6-5-11 (13)8-14;;/h1-4,11H,5-8,13H2;2*1H . The Canonical SMILES structure is C1CN (CC1N)CC2=CC=C (C=C2)Cl .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.70 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 210.0923762 g/mol . The topological polar surface area of the compound is 29.3 Ų .
Aplicaciones Científicas De Investigación
Enzyme Inhibition
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine and its derivatives are studied for their role in enzyme inhibition. For instance, certain analogues of this compound are known to be time-dependent irreversible inhibitors of monoamine oxidase B (MAO-B), which is significant in medicinal chemistry (Ding & Silverman, 1993).
Spectroscopic Characterization and Structure Analysis
The compound is also utilized in spectroscopic studies for structural analysis. In one study, different complexes including pyrrolidine were synthesized and characterized using various spectroscopic techniques. Such research aids in understanding the structural properties of these compounds (Amirnasr et al., 2001).
Synthesis of Key Intermediates
It serves as a key intermediate in the synthesis of other compounds. For example, it has been used in the preparation of premafloxacin, an antibiotic of veterinary importance. This highlights its utility in pharmaceutical synthesis (Fleck et al., 2003).
Derivatization for Identification
Derivatives of 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine are used in forensic science for the identification and derivatization of certain substances. The modifications enable better identification and characterization of compounds in forensic analyses (Nycz et al., 2016).
Catalysis and Synthesis Processes
This compound is involved in catalytic processes and synthesis of other compounds. For example, it has been used in asymmetric syntheses, which are crucial in producing compounds with specific chirality, a key factor in pharmaceuticals and other chemicals (Wu et al., 1996).
Anti-tumor Activity
The compound has been explored for its potential in anti-tumor activities. This includes its role as a potent inhibitor in specific pathways relevant to tumor growth, demonstrating its potential in cancer research (Noronha et al., 2007).
Molecular and Crystallography Studies
Molecular insights into derivatives of 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine have been obtained through crystallography and molecular studies. Such studies are essential in understanding the compound's interactions at a molecular level (Barakat et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, like 1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine, are known to interact with various biological targets .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the pyrrolidine ring structure can influence the pharmacokinetic profile of a compound .
Result of Action
Pyrrolidine derivatives are known to have a wide range of biological activities .
Action Environment
It is known that environmental factors can influence the action of many compounds .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14/h1-4,11H,5-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXIMRGOPABCGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585727 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine | |
CAS RN |
61695-07-6 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azaspiro[3.4]octane](/img/structure/B1369644.png)
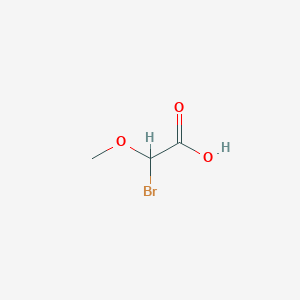
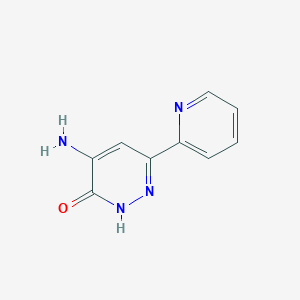
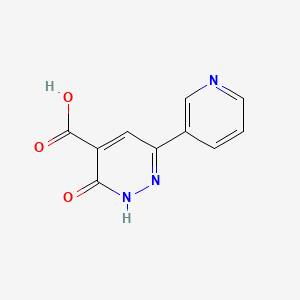


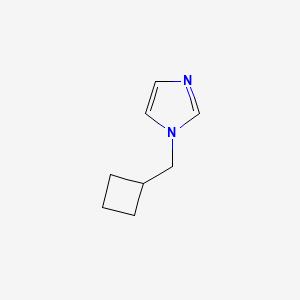


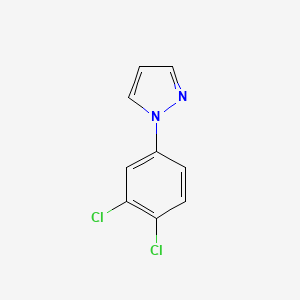
![1-{[(3-Methylcyclobutyl)oxy]methyl}benzene](/img/structure/B1369670.png)
